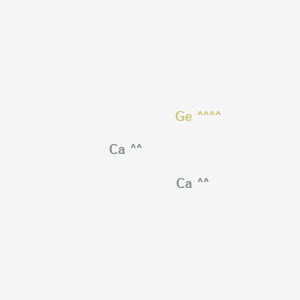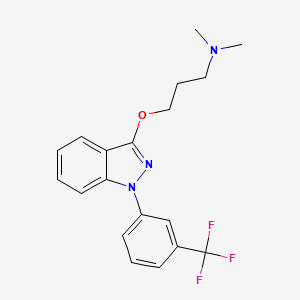
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring
Méthodes De Préparation
The synthesis of 1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Attachment of the Dimethylpropoxy Group: The dimethylpropoxy group can be attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylpropoxy moiety.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dimethylpropoxy group contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes.
Modulation of Receptors: The compound can interact with specific receptors, altering their signaling pathways and resulting in various physiological responses.
Comparaison Avec Des Composés Similaires
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be compared with other similar compounds, such as:
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-p-tolyl)-: This compound has a similar structure but with a different position of the trifluoromethyl group.
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-o-tolyl)-: This compound also has a similar structure but with the trifluoromethyl group in the ortho position.
Propriétés
Numéro CAS |
21487-14-9 |
|---|---|
Formule moléculaire |
C19H20F3N3O |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[1-[3-(trifluoromethyl)phenyl]indazol-3-yl]oxypropan-1-amine |
InChI |
InChI=1S/C19H20F3N3O/c1-24(2)11-6-12-26-18-16-9-3-4-10-17(16)25(23-18)15-8-5-7-14(13-15)19(20,21)22/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Clé InChI |
BATZBGZJQAONHT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


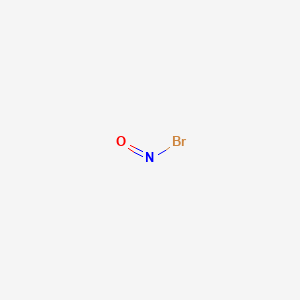
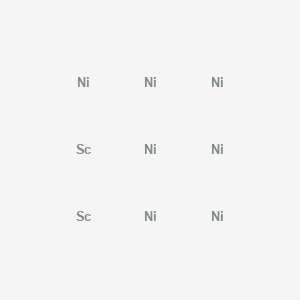
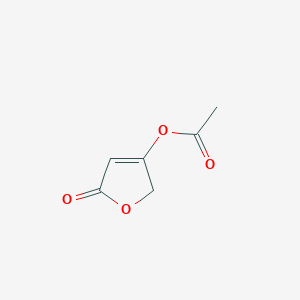

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

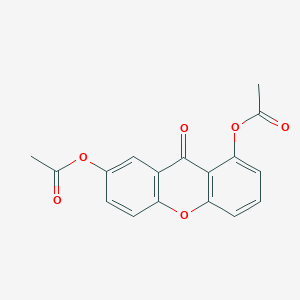



![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)
